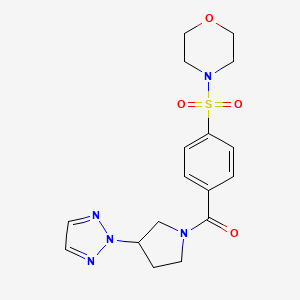
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as DM-1, is a synthetic compound that has shown potential as an anticancer agent. It was first synthesized in 2003 by researchers at the University of Michigan Medical School. Since then, DM-1 has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential applications in cancer therapy.
Mécanisme D'action
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea's mechanism of action is based on its ability to bind to tubulin. Tubulin is a protein that plays an important role in the formation of microtubules, which are essential for cell division. 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea binds to tubulin at the colchicine site, which is located on the beta subunit of the protein. This binding prevents the formation of microtubules, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea can induce apoptosis, or programmed cell death, in cancer cells. 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea as an anticancer agent is that it is effective against a wide range of cancer cell lines. In addition, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a high degree of selectivity for cancer cells, meaning that it does not affect normal, healthy cells. However, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea also has some limitations. For example, it is a relatively complex compound to synthesize, which can make it difficult to produce in large quantities. In addition, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has a relatively short half-life, meaning that it is quickly eliminated from the body.
Orientations Futures
There are several potential future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new formulations of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea that can improve its pharmacokinetic properties, such as its half-life. Finally, there is potential for the development of combination therapies that combine 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea with other anticancer agents to increase its efficacy.
Méthodes De Synthèse
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methylthiobutylamine to form a Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with isocyanate to form 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea works by binding to tubulin, a protein that is essential for cell division. This binding prevents the formation of microtubules, which are necessary for the separation of chromosomes during cell division. As a result, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea causes cell cycle arrest and ultimately leads to cell death.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-19-11-4-5-12(13(8-11)20-2)16-14(18)15-9-10(17)6-7-21-3/h4-5,8,10,17H,6-7,9H2,1-3H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETFTIQVQANUIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC(CCSC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)

amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)


![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)

![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)

![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)